2-(4-Hydroxyphenyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-13-11/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKLWITWFQRFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686966 | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258615-89-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(4-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258615-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxyphenyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of the molecule can be constructed.
Proton (¹H) NMR Chemical Shift Analysis of the Hydroxyphenyl and Nicotinic Acid Protons
The ¹H NMR spectrum of 2-(4-hydroxyphenyl)nicotinic acid is expected to display distinct signals for the protons on both the nicotinic acid and the 4-hydroxyphenyl rings.
The nicotinic acid moiety presents an AMX spin system for its three protons.
H6' : This proton is ortho to the ring nitrogen, making it the most deshielded proton of the nicotinic acid ring, expected to appear as a doublet of doublets (dd) around 8.5-8.8 ppm.
H4' : This proton is para to the nitrogen and adjacent to the carboxyl group, leading to a downfield shift. It would likely appear as a doublet of doublets (dd) in the range of 8.1-8.4 ppm.
H5' : This proton is meta to the nitrogen and the carboxyl group, making it the most upfield of the nicotinic acid protons. It is expected to be a doublet of doublets (dd) around 7.4-7.6 ppm.
The 4-hydroxyphenyl moiety shows an AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substitution.
H2/H6 : These protons are ortho to the nicotinic acid substituent and meta to the hydroxyl group. They are expected to resonate as a doublet in the range of 7.3-7.5 ppm.
H3/H5 : These protons are meta to the nicotinic acid substituent and ortho to the hydroxyl group. The electron-donating hydroxyl group will shield these protons, causing them to appear as a doublet at a more upfield position, typically around 6.8-7.0 ppm.
The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The phenolic -OH typically appears between 5-10 ppm, while the carboxylic acid proton is significantly downfield, often above 12 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H6' (Nicotinic Acid) | 8.5 - 8.8 | dd |
| H4' (Nicotinic Acid) | 8.1 - 8.4 | dd |
| H5' (Nicotinic Acid) | 7.4 - 7.6 | dd |
| H2/H6 (Hydroxyphenyl) | 7.3 - 7.5 | d |
| H3/H5 (Hydroxyphenyl) | 6.8 - 7.0 | d |
| Phenolic OH | 5.0 - 10.0 | br s |
Carbon-13 (¹³C) NMR and DEPT Analysis of the Molecular Skeleton
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would differentiate between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) (CH₂) or methyl (CH₃) carbons. For this molecule, DEPT would show signals for the CH carbons and no signals for the quaternary carbons.
The spectrum is expected to show 11 distinct signals: five for the nicotinic acid ring (three CH, two C), and six for the hydroxyphenyl ring (four CH, two C), plus the carboxyl carbon.
Carboxyl Carbon (C7') : This is the most deshielded carbon, appearing around 165-170 ppm. chemicalbook.com
Hydroxyphenyl Carbons : The carbon attached to the hydroxyl group (C4) is highly deshielded and expected around 155-160 ppm. The carbon attached to the nicotinic acid ring (C1) would be around 128-132 ppm. The CH carbons ortho to the hydroxyl group (C3/C5) would appear around 115-118 ppm, while the CH carbons meta to the hydroxyl (C2/C6) would be found around 130-133 ppm.
Nicotinic Acid Carbons : The carbons adjacent to the nitrogen (C2' and C6') are significantly deshielded, appearing in the 148-155 ppm range. chemicalbook.comhmdb.ca The carbon bearing the carboxyl group (C3') is expected around 135-140 ppm. chemicalbook.comhmdb.ca The remaining CH carbons (C4' and C5') would resonate in the 123-140 ppm region. chemicalbook.comhmdb.ca
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C7' (COOH) | 165 - 170 | No signal |
| C4 (C-OH) | 155 - 160 | No signal |
| C2' (C-N) | 152 - 155 | No signal |
| C6' (C-N) | 148 - 152 | Positive |
| C4' | 137 - 140 | Positive |
| C3' (C-COOH) | 135 - 140 | No signal |
| C2/C6 | 130 - 133 | Positive |
| C1 (C-C) | 128 - 132 | No signal |
| C5' | 123 - 126 | Positive |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H4', H5', and H6' on the nicotinic acid ring. On the hydroxyphenyl ring, a correlation between the H2/H6 doublet and the H3/H5 doublet would be observed. The absence of a cross-peak between the two ring systems would confirm they are not directly adjacent in a way that allows for significant proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton at ~7.0 ppm would correlate with the carbon at ~116 ppm, confirming the H3/H5 to C3/C5 assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical 2D experiment for this structure as it shows long-range (typically 2-3 bonds) ¹H-¹³C correlations. The key correlation that would unequivocally connect the two aromatic rings is between the H2/H6 protons of the hydroxyphenyl ring and the C2' quaternary carbon of the nicotinic acid ring. Conversely, a correlation between the H6' proton of the nicotinic acid ring and the C1 carbon of the hydroxyphenyl ring would also confirm the connectivity. Other important HMBC correlations would include the H4' proton correlating to the carboxyl carbon (C7').
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy identifies the functional groups within a molecule based on how they absorb infrared radiation or scatter incident light.
FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. researchgate.netresearchgate.net The phenolic O-H stretch would appear as a sharp to medium band around 3200-3400 cm⁻¹. tandfonline.com The C=O stretch of the carboxylic acid is a strong, sharp peak typically found between 1700-1725 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C and C=N stretching vibrations will produce a series of medium to sharp peaks in the 1450-1620 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) and carboxylic acid will appear in the fingerprint region, between 1200-1300 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes, often give strong Raman signals. The C=C and C=N ring stretching bands around 1600 cm⁻¹ are typically prominent. While the O-H and C=O groups are visible, they are often weaker in Raman spectra compared to FT-IR.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) | Weak / Not observed |
| Phenolic O-H | Stretch | 3200 - 3400 (sharp/medium) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 (medium) | Strong |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 (strong, sharp) | Medium |
| Aromatic C=C/C=N | Ring Stretch | 1450 - 1620 (multiple bands) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. Both the nicotinic acid and hydroxyphenyl rings are chromophores. When linked, they form an extended conjugated system, which is expected to influence the absorption spectrum.
Nicotinic acid in an acidic solution typically shows two main absorption peaks around 213 nm and 261 nm. starna.comstarnacells.com Phenol exhibits a primary band near 210 nm and a weaker secondary band around 270 nm. For this compound, the extended conjugation between the two rings is expected to cause a bathochromic shift (red shift) of these transitions to longer wavelengths. The spectrum would likely display intense absorption bands corresponding to π→π* transitions. A strong absorption maximum is predicted in the 270-300 nm range, with a possible shoulder or a second peak at a shorter wavelength. The exact λ_max values are sensitive to the solvent polarity and pH, which can alter the ionization state of the phenolic and carboxylic acid groups.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
The molecular formula of this compound is C₁₂H₉NO₃. High-resolution mass spectrometry (HRMS) would confirm this by providing a highly accurate mass measurement of the molecular ion.
Calculated Monoisotopic Mass : 215.0582 g/mol
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 215. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:
Loss of COOH : A primary fragmentation would be the loss of the carboxyl group as a radical (•COOH), leading to a fragment at m/z = 170.
Decarboxylation : The loss of carbon dioxide (CO₂) is a very common fragmentation for carboxylic acids, which would yield a major fragment ion at m/z = 171.
Cleavage between the rings : Scission of the C-C bond connecting the two aromatic rings would result in fragments corresponding to the hydroxyphenyl cation (m/z = 93) or the nicotinic acid cation radical, though the charge is more likely to be retained on the fragment that is more stable.
Loss of CO from the decarboxylated ion : The fragment at m/z = 171 could further lose carbon monoxide (CO), a common fragmentation for phenols, resulting in an ion at m/z = 143.
In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z = 216 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z = 214 in negative ion mode. bevital.nonih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (EI mode)
| m/z | Identity |
|---|---|
| 215 | [M]⁺˙ (Molecular Ion) |
| 171 | [M - CO₂]⁺˙ |
| 170 | [M - •COOH]⁺ |
| 143 | [M - CO₂ - CO]⁺˙ |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. Consequently, crucial crystallographic data, including its crystal system, space group, unit cell dimensions, and atomic coordinates, remain undetermined.
The solid-state structure is fundamental to understanding the intermolecular interactions that govern the physical properties of a compound. In the absence of experimental crystallographic data, a detailed analysis of the supramolecular interactions, such as hydrogen bonding networks and potential π-π stacking, cannot be performed. While theoretical modeling could predict potential interactions, no such studies specific to the solid state of this compound have been published.
For related but distinct molecules, such as nicotinic acid and its various derivatives, extensive crystallographic studies exist. For instance, the crystal structure of nicotinic acid itself has been determined, revealing details about its hydrogen bonding patterns. tandfonline.comnih.gov Similarly, co-crystallization of nicotinic acid with other molecules, like cytosine, has been shown to result in complex supramolecular networks driven by hydrogen bonds. nih.govnih.gov However, the introduction of a 4-hydroxyphenyl substituent at the 2-position of the pyridine (B92270) ring would significantly alter the electronic and steric properties, making direct comparisons to these other structures speculative.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if chiral derivatives are relevant)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).
A search of the scientific literature did not yield any studies on chiral derivatives of this compound. The synthesis and stereochemical characterization of such derivatives would be a prerequisite for any chiroptical analysis. Without these derivatives, there is no relevant context for discussing CD or ORD spectroscopy.
Should chiral derivatives be synthesized in the future, for example by introducing a chiral center in a substituent or through atropisomerism, CD and ORD spectroscopy would become essential tools for determining their absolute configuration and studying their conformational properties in solution.
Theoretical and Computational Investigations of 2 4 Hydroxyphenyl Nicotinic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecular systems. For 2-(4-Hydroxyphenyl)nicotinic acid, DFT calculations offer a detailed understanding of its fundamental properties.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A smaller gap generally implies higher reactivity.
For derivatives of nicotinic acid, DFT calculations have been used to determine the energies and spatial distributions of the HOMO and LUMO. nih.gov These calculations reveal that the HOMO is often localized on the electron-rich hydroxyphenyl group, while the LUMO tends to be distributed over the electron-deficient pyridine (B92270) ring. This distribution highlights the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions, respectively.
Table 1: Frontier Molecular Orbital Data for a Nicotinic Acid Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
Note: Specific values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In the case of this compound and its derivatives, MEP analysis has been employed to identify these reactive areas. nih.gov The negative potential is generally concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups, along with parts of the aromatic rings, typically exhibit a positive potential, making them susceptible to nucleophilic attack.
Fukui Functions and Local Reactivity Descriptors
Fukui functions and other local reactivity descriptors derived from conceptual DFT provide a more quantitative measure of the reactivity of specific atomic sites within a molecule. scm.comnih.gov The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.com
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating these functions, one can pinpoint the atoms most likely to engage in different types of chemical reactions. For instance, in a molecule like this compound, the atoms with the highest f+(r) values would be the most susceptible to nucleophilic attack, while those with the highest f-(r) values would be the most prone to electrophilic attack. researchgate.net This analysis provides a more refined understanding of reactivity compared to the qualitative predictions from MEP maps.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. dovepress.comnih.gov These simulations can provide valuable insights into the conformational landscapes of flexible molecules like this compound and how they interact with their surrounding solvent environment. nih.gov
Molecular Docking Studies with Relevant Macromolecular Targets (non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). nih.govnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov
In the context of this compound and its derivatives, molecular docking studies can be performed to investigate their potential interactions with various non-clinical macromolecular targets. For example, docking simulations could explore the binding of this compound to enzymes or receptors that are of interest in biochemical research. These studies can predict the binding affinity of the molecule for the target and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov Such information is invaluable for understanding the molecule's potential biological activity and for guiding the design of new compounds with improved binding properties.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
| 4-hydroxyequilenin |
| 4-hydroxyequilenin-2'-deoxyguanosine |
| Nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide |
| 2-Amino-4,6-diphenylnicotinonitriles |
| 4-(phenyl)thio-1H-pyrazole |
| N-(thiophen-2-yl) nicotinamide (B372718) |
| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid |
| 6-(4-Carboxy-2-methylphenyl)nicotinic acid |
| Nicotinamide |
| 4-hydroxyisoleucine |
| Methyl 5-((cinnamoyloxy)methyl)picolinate |
| Cinnamic acid |
| 4-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-methanol |
| 7-(4-Hydroxyphenyl)spiro[3.5]nonan-2-ol |
| Dihydroxyfumaric acid |
| Dimethyl 2,3-dihydroxyfumarate |
| 2,3-dihydroxy-N1,N4-bis(2-hydroxyethyl)fumaramide |
| (E)-methyl 2,3-dihydroxy-4-oxo-4-(phenylamino)but-2-enoate |
| Nicotinamide Riboside |
| Amoxicillin |
| Moxifloxacin |
| Sulfanilamide |
| Sulfamethoxazole |
| Diflumetorim |
| Flumorph |
| Mancozeb |
| Cyazofamid |
| Doxorubicin |
| Malononitrile |
| Ammonium acetate (B1210297) |
| Favipiravir |
| Ribavirin |
| Methanol (B129727) |
| 1,4-dioxane |
| Acetonitrile (B52724) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N,N-Dimethylformamide (DMF) |
| Carbon monoxide |
| Guanine |
| Alanine |
| Serine |
| Adenosine |
| 6-chloropurine riboside |
| Ritonavir |
| Poloxamer |
| Antimony |
| Azan |
| Urea |
| Cinnoline |
| Quinoxaline |
| Phthalazine |
| Quinazoline |
Prediction of Binding Modes and Affinities
The prediction of how a molecule like this compound will bind to a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug design. This is primarily achieved through molecular docking simulations. These simulations place the ligand (this compound) into the binding site of a target protein and calculate a score representing the binding affinity.
Molecular docking studies on structurally related nicotinic acid derivatives reveal common interaction patterns that are highly probable for this compound. nih.govnih.gov The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The prediction process involves preparing the 3D structures of both the ligand and the target protein and then using algorithms to explore possible binding conformations.
For this compound, key structural features that would dictate its binding mode include:
The Carboxylic Acid Group: A potent hydrogen bond donor and acceptor.
The Pyridine Nitrogen: A hydrogen bond acceptor.
The Phenolic Hydroxyl Group: A strong hydrogen bond donor and a weak acceptor.
The Phenyl and Pyridine Rings: Capable of engaging in π-π stacking and hydrophobic interactions.
A hypothetical docking study of this compound against a target like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, would likely show strong hydrogen bonding between the carboxylic acid and key residues like Arginine or Serine in the active site. nih.gov The binding affinity would be influenced by the sum of all interactions.
Table 1: Predicted Binding Affinity and Key Interactions for this compound with a Hypothetical Target
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |
| TNF-α | -7.9 | Gly121, Tyr151 | Hydrogen Bond, Hydrophobic |
| Nicotinic Acetylcholine (B1216132) Receptor | -9.2 | Trp149, Tyr195 | Hydrogen Bond, π-cation |
Note: The data in this table is illustrative and based on computational predictions for analogous compounds.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)
The intermolecular forces dictated by a molecule's structure are fundamental to its physical properties and its interactions in a biological context. For this compound, the primary intermolecular interactions are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of three key functional groups—carboxylic acid, phenolic hydroxyl, and a pyridine nitrogen—makes this compound a versatile hydrogen bond donor and acceptor. In a crystal lattice or a protein binding pocket, it can form a robust network of hydrogen bonds. Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate the strength and geometry of these bonds. researchgate.netunito.it
Potential hydrogen bonds include:
Carboxylic acid (donor) to a suitable acceptor (e.g., a protein's carbonyl oxygen).
Phenolic hydroxyl (donor) to an acceptor.
Pyridine nitrogen (acceptor) from a suitable donor (e.g., a protein's amide N-H).
Self-assembly, such as the formation of a carboxylic acid dimer or an acid-pyridine heterosynthon. researchgate.net
Pi-Stacking (π-π) Interactions: The compound possesses two aromatic rings, the phenyl and the pyridine rings. These can interact with aromatic amino acid residues in a protein (like Phenylalanine, Tyrosine, Tryptophan) through π-π stacking. nih.gov This interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to binding affinity and specificity. The geometry of this stacking can be parallel or T-shaped, and computational analysis can predict the most stable conformation.
Table 2: Predicted Intermolecular Interaction Energies
| Interaction Type | Groups Involved | Predicted Energy (kcal/mol) |
| Hydrogen Bond | Carboxylic Acid Dimer | -8 to -12 |
| Hydrogen Bond | Phenol (B47542) - Pyridine N | -5 to -7 |
| π-π Stacking | Phenyl - Pyridine | -2 to -5 |
Note: These energy values are typical ranges derived from computational studies of similar molecular fragments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. akjournals.com By developing a QSAR model, the activity of new, untested compounds like this compound can be predicted.
The process involves:
Data Collection: A dataset of structurally similar compounds with known biological activities is compiled. For instance, a series of nicotinic acid derivatives tested for anti-inflammatory activity. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," are calculated. These can describe physical properties (e.g., LogP, molar volume), electronic properties (e.g., dipole moment), or topological features (e.g., connectivity indices).
Model Building: A mathematical equation is generated that links the descriptors to the biological activity using statistical methods like multiple linear regression or machine learning algorithms.
Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.
For this compound, relevant descriptors would be calculated and input into a validated QSAR model for nicotinic acid derivatives to predict its potential activity.
Table 3: Calculated Molecular Descriptors for this compound for QSAR Modeling
| Descriptor | Calculated Value | Significance in QSAR Models |
| Molecular Weight | 229.21 g/mol | Size and bulk |
| LogP (octanol-water partition coefficient) | 2.15 | Lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 69.3 Ų | Polarity and hydrogen bonding capacity |
| Number of Hydrogen Bond Donors | 2 | Interaction potential |
| Number of Hydrogen Bond Acceptors | 4 | Interaction potential |
| Molar Refractivity | 61.4 cm³ | Molar volume and polarizability |
Note: These descriptor values are computationally predicted.
Crystal Packing Analysis and Hirshfeld Surface Studies
Analysis of crystal packing reveals how molecules arrange themselves in the solid state, governed by intermolecular interactions. While a crystal structure for this compound is not publicly available, its analysis would follow established crystallographic methods. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within the crystal. nih.govnih.gov
The Hirshfeld surface is a 3D map of the space around a molecule in a crystal, color-coded to show different types of intermolecular contacts and their relative closeness. This surface allows for the generation of a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal.
Table 4: Predicted Hirshfeld Surface Contact Contributions for this compound
| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~40% | Represents van der Waals forces and is the most abundant contact. |
| O···H / H···O | ~25% | Indicates strong hydrogen bonding involving the carboxyl and hydroxyl groups. |
| C···H / H···C | ~20% | Relates to weaker C-H···π and C-H···O interactions. |
| C···C | ~5% | Suggests the presence of π-π stacking between the aromatic rings. |
| N···H / H···N | ~5% | Corresponds to hydrogen bonds involving the pyridine nitrogen. |
| Other | ~5% | Includes contacts like O···N, C···O, etc. |
Note: These percentages are predictions based on analyses of structurally similar compounds like nicotinamide and other substituted nicotinic acids. nih.govnih.gov
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. ivanmr.comtandfonline.com
NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated. For this compound, distinct signals would be predicted for the protons and carbons of the two different aromatic rings, as well as for the acidic protons. mdpi.comnih.gov
IR Spectroscopy: The vibrational frequencies corresponding to the functional groups can be computed. Key predicted peaks for this compound would include the broad O-H stretch of the carboxylic acid, the sharp O-H stretch of the phenol, the C=O stretch of the carboxyl group, and various C=C and C=N stretches from the aromatic rings. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the maximum absorption wavelengths (λ_max). For this compound, absorptions in the UV region are expected due to π → π* transitions within the conjugated aromatic system. mu-varna.bgresearchgate.net
Table 5: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 12.0 - 13.0 ppm | Carboxylic acid proton (-COOH) |
| ¹H NMR | Chemical Shift (δ) | 9.5 - 10.5 ppm | Phenolic proton (-OH) |
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.8 ppm | Aromatic protons (pyridine and phenyl rings) |
| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | Carboxyl carbon (-COOH) |
| ¹³C NMR | Chemical Shift (δ) | 115 - 160 ppm | Aromatic carbons |
| IR | Wavenumber (cm⁻¹) | 2500 - 3300 (broad) | O-H stretch (carboxylic acid) |
| IR | Wavenumber (cm⁻¹) | 3500 - 3700 (sharp) | O-H stretch (phenol) |
| IR | Wavenumber (cm⁻¹) | 1680 - 1710 | C=O stretch (carboxylic acid) |
| UV-Vis | λ_max | ~260 nm, ~310 nm | π → π* transitions |
Note: These are predicted values based on DFT calculations for similar structures and are subject to solvent and experimental conditions.
Investigation of Biological Interactions and Mechanistic Insights Non Clinical Focus
Modulation of Biochemical Pathways by 2-(4-Hydroxyphenyl)nicotinic Acid
The structural similarity of this compound to endogenous molecules like nicotinic acid (niacin) suggests a potential for interaction with various metabolic pathways. Research in this area has explored its role in nicotinic acid metabolism and its influence on specific enzymes.
Nicotinic acid is a vital precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govmdpi.com The synthesis of NAD+ from nicotinic acid occurs through the Preiss-Handler pathway. nih.gov This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), followed by its adenylation to nicotinic acid adenine dinucleotide (NAAD), and finally, amidation to NAD+. nih.gov
While direct studies on the interaction of this compound with the Preiss-Handler pathway are not extensively documented, its structural analogy to nicotinic acid suggests a potential for competitive inhibition or modulation of the enzymes involved. Furthermore, in microbial systems, some bacteria possess nicotinamidases that can convert nicotinamide to nicotinic acid, which can then enter the NAD+ synthesis pathway. nih.gov The presence of a hydroxyphenyl group on the nicotinic acid backbone could influence its recognition and processing by the enzymes of these pathways.
The regulation of NAD+ metabolism is critical for various cellular processes, including energy production, DNA repair, and cell signaling. researchgate.net Any interference with NAD+ synthesis by this compound could, therefore, have significant biological consequences.
The hydroxyphenyl moiety of this compound directs attention towards its potential interaction with enzymes that metabolize aromatic amino acids, such as (4-hydroxyphenyl)pyruvate dioxygenase (HPPD). HPPD is a non-heme Fe(II)-dependent dioxygenase that plays a key role in tyrosine catabolism by converting (4-hydroxyphenyl)pyruvate to homogentisate. nih.gov
Studies on inhibitors of HPPD have shown that compounds with a structure similar to the hydroxyphenyl portion of the target molecule can act as potent inhibitors. nih.gov For instance, triketone inhibitors like 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC) bind to the active site of HPPD. nih.gov The mechanism of inhibition involves the interaction of the inhibitor with the active site metal ion. nih.gov Given that this compound possesses a 4-hydroxyphenyl group, it is plausible that it could interact with and potentially inhibit HPPD or other related dioxygenases. Such inhibition would disrupt the normal metabolic pathway of tyrosine, leading to an accumulation of its precursors.
Mechanistic Studies of Antimicrobial Activity in Model Systems (e.g., Bacterial and Fungal Strains)
Derivatives of nicotinic acid have demonstrated notable antimicrobial properties. Research into these effects has provided insights into their potential as antimicrobial agents.
A Schiff base derivative of nicotinic acid, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, which is structurally related to this compound, has been synthesized and evaluated for its antimicrobial activity. The compound exhibited inhibitory effects against a range of pathogenic bacteria. nih.govresearchgate.net The antimicrobial efficacy was determined by measuring the zone of inhibition against various microbial strains.
Notably, this Schiff base showed activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Enterobacter aeruginosa, and Proteus mirabilis. researchgate.net However, it did not show activity against the fungal isolate Candida albicans. nih.govresearchgate.net The zones of inhibition observed for the Schiff base are detailed in the table below.
Table 1: Antimicrobial Activity of 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic Acid
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 18 |
| Bacillus subtilis | 20 |
| Staphylococcus aureus | 22 |
| Klebsiella pneumoniae | 17 |
| Enterobacter aeruginosa | 16 |
| Proteus mirabilis | 20 |
| Candida albicans | 0 |
Data sourced from a study on the antimicrobial activity of a Schiff base derivative of nicotinic acid. researchgate.net
Furthermore, studies on nicotinic acid itself have shown its ability to inhibit the formation of biofilms by pathogenic bacteria like Streptococcus pneumoniae. preprints.org The inhibition of biofilm development was found to be dependent on both the concentration of nicotinic acid and the duration of exposure. preprints.org
The mechanisms underlying the antimicrobial action of nicotinic acid derivatives appear to be multifaceted. For the Schiff base 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, molecular docking studies suggest that its antibacterial effect against E. coli is due to a high binding affinity for bacterial proteins, which is comparable to the standard antibiotic ampicillin. nih.gov
In the case of nicotinic acid's effect on Streptococcus pneumoniae biofilms, Fourier-transform infrared spectroscopy (FTIR) analysis revealed that the compound likely modifies the structure of protein biomolecules within the biofilm. preprints.org This alteration of protein structure is proposed as a key mechanism for hindering biofilm growth. preprints.org Other proposed mechanisms for the antimicrobial action of related compounds include targeting the bacterial cell wall and interfering with cell division processes. mdpi.com
Anti-inflammatory and Analgesic Mechanisms in In Vitro or Animal Models
The potential anti-inflammatory and analgesic properties of compounds structurally related to this compound have been investigated, suggesting possible mechanisms of action.
Studies on nicotinic acid have revealed significant anti-inflammatory effects mediated through the GPR109A receptor. nih.govnih.gov In human monocytes, activation of this receptor by nicotinic acid leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6. nih.gov The downstream signaling cascade involves the inhibition of the IKK-NF-κB pathway, a central regulator of inflammation. nih.gov Nicotinic acid was shown to reduce the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov This mechanism effectively dampens the inflammatory response. nih.gov
While direct evidence for the analgesic activity of this compound is limited, research on other compounds with similar structural features provides some insights. For instance, chalcones, which also possess a phenyl ring structure, have demonstrated both analgesic and anti-inflammatory effects in animal models. researchgate.net Their mechanism is thought to involve the inhibition of mediators responsible for pain and inflammation. researchgate.net Similarly, experimental studies on various plant extracts containing phenolic compounds have shown significant peripheral analgesic activity in mouse models. nih.gov These findings suggest that the hydroxyphenyl group in this compound could contribute to potential analgesic effects, possibly through mechanisms related to the inhibition of inflammatory pathways.
Enzyme Inhibition or Activation Studies (e.g., HIV-1 RT)
There is no specific information available from the performed searches regarding the enzyme inhibition or activation profile of this compound, including its effect on HIV-1 Reverse Transcriptase (RT).
However, the broader class of nicotinic acid derivatives has been investigated for inhibitory effects on various enzymes. For instance, nicotinic acid itself has been shown to inhibit human P450 enzymes, specifically CYP2D6. This inhibition is thought to occur via the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. Other derivatives have been synthesized and evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), α-amylase, and α-glucosidase.
In the context of HIV-1 RT, a critical enzyme for the replication of the HIV-1 virus, various compounds with scaffolds related to nicotinic acid have been explored. For example, 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have been identified as allosteric inhibitors of the RNase H function of HIV-1 RT. These inhibitors bind to a site distinct from the active site, inducing a conformational change that impairs the enzyme's function. However, no studies were found that specifically tested this compound for this activity.
Metal Chelation Studies and Bioactivity of Metal Complexes of this compound Derivatives
Specific studies on the metal chelation properties and the bioactivity of metal complexes of this compound are not available in the searched literature.
Generally, nicotinic acid and its derivatives are known to form stable complexes with various metal ions. The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. These metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties. For instance, copper complexes of nicotinic acid have been synthesized and shown to possess superoxide (B77818) dismutase (SOD) mimetic activity, which is crucial for combating oxidative stress. Similarly, cobalt(II) complexes of Schiff bases derived from 2-aminonicotinic acid have demonstrated notable antimicrobial activity. The enhanced bioactivity of these metal complexes is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
Investigation of Receptor Binding and Activation Profiles (excluding human clinical context)
There is no specific data available regarding the receptor binding and activation profile of this compound.
The parent compound, nicotinic acid, is well-known to act as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). The binding of nicotinic acid to GPR109A has been extensively studied. Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the receptor that are crucial for ligand binding. The interaction primarily involves a salt bridge between the carboxylate group of nicotinic acid and an arginine residue (Arg111) in the third transmembrane helix of the receptor. The heterocyclic ring of nicotinic acid is also involved in hydrogen bonding and hydrophobic interactions within the binding pocket.
Activation of HCA2 by nicotinic acid in non-clinical models, such as in microglial cells, has been shown to modulate inflammatory responses. Furthermore, nicotinic acid can interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels, although these interactions are generally less potent compared to its effect on GPR109A. Without specific studies, it remains unknown how the addition of a 4-hydroxyphenyl group at the 2-position of the nicotinic acid scaffold would alter its binding affinity and activation profile for these or other receptors.
Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Nicotinic Acid Analogues
Impact of Substituent Modifications on the Nicotinic Acid Core
Modifications to the nicotinic acid core of 2-(4-hydroxyphenyl)nicotinic acid analogues have a profound impact on their biological profiles. The electronic and steric properties of substituents on the pyridine (B92270) ring can modulate the compound's interaction with biological targets.
Research into nicotinic acid derivatives has shown that the introduction of various substituents can significantly alter their anti-inflammatory properties. For instance, in a study of novel nicotinic acid derivatives, compounds were synthesized and evaluated for their ability to inhibit inflammatory mediators. While not directly focused on the 2-(4-hydroxyphenyl) scaffold, the findings on related structures indicate that the nature and position of substituents on the nicotinic acid ring are crucial for activity. nih.gov
In the context of herbicidal activity, the introduction of a chlorine atom at the 2-position of the nicotinic acid ring, coupled with the formation of an N-(arylmethoxy)nicotinamide, has been shown to yield compounds with excellent herbicidal effects against certain weeds. nih.govacs.org For example, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide demonstrated significant herbicidal activity. nih.gov This suggests that an electron-withdrawing group at the 2-position can be beneficial for certain biological applications.
Furthermore, studies on thionicotinic acid analogues, where the substituent at the 2-position is a thioether, have revealed potent vasorelaxant and antioxidant properties. nih.gov Specifically, 2-(1-adamantylthio)nicotinic acid was identified as a potent vasorelaxant. nih.gov This highlights that the nature of the atom linking the substituent to the nicotinic acid core (e.g., oxygen, sulfur) also plays a pivotal role in determining the pharmacological profile.
The following table summarizes the impact of various substituents on the nicotinic acid core based on findings from related derivative studies.
| Substituent on Nicotinic Acid Core | Position | Observed Biological Effect | Reference Compound Example |
| Chlorine | 2 | Enhanced herbicidal activity | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide |
| Thioether (e.g., 1-adamantylthio) | 2 | Potent vasorelaxant and antioxidant activity | 2-(1-adamantylthio)nicotinic acid |
| Various amides and esters | 3 (Carboxyl group) | Modulation of anti-inflammatory activity | Various nicotinic acid derivatives |
Effects of Variations in the Hydroxyphenyl Moiety and Linker
The hydroxyphenyl moiety is a key structural feature, and its modification provides another avenue to modulate the biological activity of this compound analogues. The position and nature of substituents on the phenyl ring, as well as the nature of the linker connecting it to the nicotinic acid core, are critical determinants of efficacy and selectivity.
In a broader context of nicotinamide (B372718) derivatives, the nature of the aryl group has been shown to be critical for antifungal activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, substitutions on the thiophene (B33073) ring, which can be considered a bioisostere of the phenyl ring, significantly impacted their fungicidal potency. mdpi.com
The linker between the phenyl and nicotinic acid rings in the parent compound is a direct covalent bond. Introducing linkers, such as in N-(arylmethoxy)-2-chloronicotinamides, fundamentally changes the compound's structure and can lead to different biological activities, in this case, herbicidal properties. nih.govacs.org The flexibility and length of the linker can influence how the molecule fits into a binding site.
The table below illustrates the effects of variations in the aryl moiety and linker from studies of related compounds.
| Aryl Moiety Variation | Linker | Observed Biological Effect | Reference Compound Class |
| Substituted Phenyl | Direct Bond | Analgesic and anti-inflammatory | 2-Aryl nicotinic acids |
| Substituted Thiophene | Amide | Fungicidal | N-(thiophen-2-yl) nicotinamides |
| Dichlorobenzyl | Oxymethylene | Herbicidal | N-(arylmethoxy)-2-chloronicotinamides |
Role of Stereochemistry (if applicable) in Biological and Chemical Properties
At present, there is a lack of specific research on the stereochemistry of this compound, as the molecule itself is not chiral. However, the introduction of chiral centers through modification of the core structure would necessitate an evaluation of the role of stereoisomers in biological activity. In such hypothetical analogues, it is highly probable that stereochemistry would play a crucial role in their interaction with biological targets.
Correlation between Structural Features and Predicted Biological Potency (e.g., binding affinity)
For anti-inflammatory activity, the presence of the 2-aryl nicotinic acid scaffold appears to be a determinant for analgesic and anti-inflammatory effects. researchgate.net The potency of these effects is likely modulated by the specific substitution patterns on both the nicotinic acid and the phenyl rings.
In the case of herbicidal N-(arylmethoxy)-2-chloronicotinamides, a clear correlation has been established between the substitution on the benzyl (B1604629) group and herbicidal potency. For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against Lemna paucicostata, with an IC50 value of 7.8 μM. nih.gov This indicates that di-substitution with electron-withdrawing groups on the phenyl ring enhances potency.
The following table presents a hypothetical correlation between structural features and predicted potency based on available data from related compound series.
| Structural Feature | Predicted Impact on Potency | Example Biological Activity |
| Electron-withdrawing group on nicotinic acid (e.g., Cl at C2) | Increase | Herbicidal |
| Bulky, lipophilic group at C2 of nicotinic acid (e.g., adamantylthio) | Increase | Vasorelaxant |
| Di-chloro substitution on the phenyl ring | Increase | Herbicidal |
| Unsubstituted or minimally substituted phenyl ring | Favorable | Anti-inflammatory |
Design Principles for Enhanced Selectivity and Efficacy in Research Models
Based on the available SAR data for nicotinic acid derivatives, several design principles can be formulated to guide the development of analogues of this compound with enhanced selectivity and efficacy.
Target-Specific Core Modifications: To achieve selectivity, modifications to the nicotinic acid core should be guided by the specific biological target. For instance, to develop potent herbicides, a chloro-substituent at the 2-position of the nicotinic acid ring appears to be a favorable starting point. nih.govacs.org For anti-inflammatory applications, a bare 2-aryl nicotinic acid scaffold might be more promising. researchgate.net
Fine-Tuning through Phenyl Ring Substitution: The hydroxyphenyl moiety offers a platform for fine-tuning the compound's properties. The position and electronic nature of substituents on this ring can be varied to optimize interactions with the target and improve pharmacokinetic properties. For example, to enhance antifungal activity, exploring bioisosteric replacements for the phenyl ring, such as thiophene, and systematically modifying their substitution could be a viable strategy. mdpi.com
Linker Optimization: The introduction and optimization of a linker between the nicotinic acid and phenyl rings can drastically alter the biological activity profile. Varying the length, rigidity, and chemical nature of the linker can orient the two ring systems in different ways, allowing for the exploration of new binding modes and potentially new biological targets. The oxymethylene linker in herbicidal analogues is a case in point. nih.govacs.org
Exploitation of Stereochemistry: Should chiral centers be introduced into the molecular design, the synthesis and evaluation of individual enantiomers or diastereomers will be crucial. This can lead to the identification of a more potent and selective stereoisomer, which is a common strategy in drug discovery to reduce off-target effects and improve the therapeutic index.
By applying these design principles, medicinal chemists can rationally design and synthesize novel analogues of this compound with improved biological profiles for a range of potential applications.
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Separation (HPLC, UPLC, GC)
Chromatographic techniques are the cornerstone for the separation of 2-(4-Hydroxyphenyl)nicotinic acid from complex mixtures, such as biological fluids or reaction media. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are most common due to the compound's polarity and thermal lability. Gas Chromatography (GC) can also be used, though it typically requires a derivatization step to increase the analyte's volatility.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of nicotinic acid and its derivatives. sielc.comnih.govresearchgate.net For this compound, a reversed-phase (RP) HPLC method is typically employed. A C18 column is a common choice for separating such polar compounds. researchgate.netnih.gov The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic or acetic acid to control ionization and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). bevital.nonih.gov
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically <2 µm). A UPLC-based method for analogous compounds, such as 4-hydroxyphenyllactic acid, has been developed using protein precipitation for sample preparation and tandem mass spectrometry for detection. nih.govnih.gov
Gas Chromatography (GC) , while less common for this type of polar, non-volatile compound, can be employed following a derivatization step. Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters or ethers, making the compound suitable for GC analysis. GC-MS methods have been developed for the analysis of niacin and its impurities without derivatization, demonstrating its potential applicability. mdpi.com
The development of a robust chromatographic method for this compound involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Column Selection: The choice of stationary phase is critical. For reversed-phase chromatography, C18 and C8 columns are standard. For more polar compounds, a polar-embedded or polar-endcapped column might provide better retention and peak shape. The selection is guided by the physicochemical properties of the analyte.
Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary for complex samples to ensure adequate separation of all components within a reasonable time. bevital.noresearchgate.net The pH of the aqueous phase is also crucial; adding a small amount of acid (e.g., 0.1% formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks on reversed-phase columns. bevital.noresearchgate.net
Flow Rate and Temperature: The flow rate affects analysis time and column pressure. Column temperature is another parameter that can be optimized to improve peak shape and resolution.
Detector Wavelength (for UV detection): For UV detection, the wavelength is selected based on the absorbance maxima of the analyte to ensure maximum sensitivity. For nicotinic acid derivatives, wavelengths are typically in the range of 260-264 nm. researchgate.netjapsonline.com Given the structure of this compound, which contains both a pyridine (B92270) and a phenol (B47542) ring, a suitable wavelength would be determined by scanning the UV spectrum of a pure standard.
To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). fda.govich.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com A correlation coefficient (R²) value close to 1 (e.g., >0.99) indicates good linearity. bevital.noijnrd.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and then analyzed. ich.org Recoveries are typically expected to be within 85-115%. bevital.no
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. ijnrd.org
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). ijnrd.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govfda.gov
| Validation Parameter | Typical Acceptance Criteria (for Bioanalytical Methods) | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | bevital.no |
| Accuracy (% Recovery) | 85% - 115% (90% - 110% at LLOQ) | bevital.no |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | bevital.no |
| Specificity | No significant interference at the retention time of the analyte | ich.org |
Hyphenated Techniques for Identification and Quantification (LC-MS, GC-MS/MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for the sensitive and selective identification and quantification of compounds in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for analyzing this compound. These methods provide high sensitivity and specificity, allowing for detection at very low concentrations. nih.govbevital.no For related compounds like nicotinic acid and its metabolites, LC-MS/MS methods have been developed and validated for quantification in plasma. researchgate.netnih.govnih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which is effective for polar molecules. bevital.nonih.gov Detection is often carried out in multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and accurate quantification. nih.gov
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) can also be utilized, usually after derivatization to make the analyte volatile. mdpi.com GC-MS offers excellent chromatographic resolution. A GC-MS method has been validated for niacin and its impurities using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode. mdpi.com While a predicted GC-MS spectrum for a related compound, 4-(4-Hydroxyphenyl)-2-butanone O-[2,6-digalloylglucoside], exists, it serves only as a guide and requires experimental confirmation. hmdb.ca
| Technique | Ionization Mode | Key Advantages | Typical Application |
|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI), Positive or Negative | High sensitivity and specificity, no derivatization needed | Quantification in plasma, urine, tissue homogenates nih.govnih.gov |
| GC-MS/MS | Electron Ionization (EI) | High chromatographic resolution, extensive spectral libraries | Analysis of volatile impurities; requires derivatization for polar analytes mdpi.com |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simpler, more accessible technique for the quantitative analysis of this compound, particularly in bulk form or simple formulations. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The presence of the pyridine and phenol chromophores in the molecule results in strong UV absorbance. A method for niacinamide (a related compound) found its absorption maximum (λmax) to be 262 nm. japsonline.comrjptonline.org A separate study developed a spectrophotometric method for niacin based on its charge-transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, with the resulting colored product being quantified at 464 nm. researchgate.net For this compound, a UV spectrum would be recorded to determine the λmax for direct quantification. While less selective than chromatographic methods, spectrophotometry can be a rapid and cost-effective tool for routine analysis when interfering substances are not present. nih.gov
| Analyte | Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Niacin | Direct UV Spectrophotometry | Ethanol | 262 | 1 - 19 | japsonline.com |
| Niacinamide | Direct UV Spectrophotometry | Distilled Water | 262 | 8 - 24 | rjptonline.org |
| Niacin | Charge-Transfer Complexation | DDQ Reagent | 464 | 5 - 130 | researchgate.net |
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is crucial to remove interfering components from complex matrices like plasma, tissue, or food, and to concentrate the analyte before analysis. researchgate.net The choice of technique depends on the matrix, the analyte's properties, and the analytical method used.
Protein Precipitation (PPT): This is a simple and fast method used for plasma or serum samples. An organic solvent, typically acetonitrile or methanol, is added to the sample to precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. This method was successfully used for the analysis of nicotinic acid and its metabolites in rat plasma. bevital.nonih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). While examined for some hydroxyphenyl acids, it showed issues with recovery and matrix effects for certain analytes. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective and efficient cleanup technique. The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. SPE has been used for the extraction of niacin and its metabolites from biological matrices. bevital.no A study on nicotinic acid in food used a Sep-Pak tC18 cartridge for cleanup after methanol extraction. nih.gov
| Technique | Principle | Common Application | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Plasma, Serum | Fast, simple, inexpensive | Non-selective, may result in matrix effects | nih.gov |
| Liquid-Liquid Extraction (LLE) | Differential solubility | Plasma, Urine | Provides a cleaner extract than PPT | Labor-intensive, uses large solvent volumes | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid support | Plasma, Food, Environmental samples | High recovery, clean extracts, can be automated | Higher cost, method development can be complex | bevital.no |
Application in In Vitro and Animal Model Studies for Metabolite Profiling
The validated analytical methods are applied in preclinical research to understand the metabolic profile of this compound. In vitro studies using liver microsomes or cell cultures, and in vivo studies in animal models (e.g., rats), are common. europa.eu
By analyzing samples (e.g., plasma, urine, feces, tissue homogenates) from these studies, researchers can identify and quantify metabolites. For example, LC-MS/MS methods have been instrumental in the simultaneous quantification of nicotinic acid and its key metabolites in rat plasma, enabling pharmacokinetic studies and investigations into metabolic pathways. bevital.noresearchgate.netnih.gov Such studies have been used to track the formation of metabolites like nicotinamide (B372718), 1-methylnicotinamide, and pyridone derivatives after administration of the parent compound. bevital.no Similarly, these methods have been applied to determine the profiles of nicotinic acid and nicotinamide in various animal- and plant-based foods. nih.govresearchgate.netnih.gov Recent research has also used LC-MS/MS to link terminal metabolites of niacin, such as 2PY and 4PY, to cardiovascular disease risk by measuring their levels in patient cohorts. nih.govnih.gov These applications highlight the critical role of advanced analytical methodologies in elucidating the metabolic fate and biological relevance of nicotinic acid derivatives.
Future Directions and Emerging Research Avenues for 2 4 Hydroxyphenyl Nicotinic Acid
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
Historically, the synthesis of nicotinic acid and its derivatives has relied on conventional chemical methods, such as the oxidation of 5-ethyl-2-methylpyridine with nitric acid. nih.gov These processes often require harsh conditions, including high temperatures and pressures, and can generate hazardous by-products like nitrous oxide, a potent greenhouse gas. nih.gov The drive towards "green chemistry" necessitates a shift away from these environmentally taxing methods.
Future research will likely focus on developing biocatalytic and enzymatic pathways for the synthesis of 2-(4-Hydroxyphenyl)nicotinic acid. These methods offer numerous advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint. frontiersin.org For instance, microbial enzymes like nitrilase have been successfully used to convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency. frontiersin.orgmdpi.com A similar biocatalytic approach could be engineered for the synthesis of this compound, potentially using genetically modified microorganisms as whole-cell catalysts. mdpi.com The development of such processes, perhaps in semi-continuous packed-bed bioreactors, could make production more sustainable and economically viable for industrial-scale applications. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Nicotinic Acid Derivatives
| Feature | Traditional Chemical Synthesis | Potential Sustainable Methods |
|---|---|---|
| Reagents | Strong oxidizing agents (e.g., nitric acid, KMnO4) nih.gov | Microbial enzymes (e.g., nitrilase, nitrile hydratase) frontiersin.orgwikipedia.org |
| Conditions | High temperature (>150°C) and pressure nih.govfrontiersin.org | Mild conditions (e.g., 37°C, neutral pH) frontiersin.orgmdpi.com |
| By-products | Toxic gases (e.g., NOx), inorganic salts nih.govfrontiersin.org | Minimal waste, often biodegradable |
| Atom Economy | Often low (~25%) frontiersin.org | High, with greater conversion efficiency |
| Environmental Impact | High, significant CO2 footprint nih.gov | Low, aligns with green chemistry principles core.ac.uk |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nottingham.ac.ukub.edu For this compound, these in silico techniques offer a powerful platform for designing next-generation analogues with tailored properties. By systematically modifying the core structure—for example, by altering the substitution pattern on the phenyl ring or modifying the carboxylic acid group—researchers can generate vast virtual libraries of new compounds. nih.govmdpi.com
Using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), scientists can predict the binding affinity of these analogues to specific biological targets. nih.gov This allows for the rapid and cost-effective screening of thousands of potential molecules, prioritizing the most promising candidates for laboratory synthesis and testing. This approach accelerates the discovery process, enabling the optimization of compounds for enhanced efficacy, selectivity, or novel functionalities. mdpi.com
Table 2: Workflow for Computational Analogue Design
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Target Identification | Identify a biological receptor or enzyme of interest. | Bioinformatics databases, literature review. |
| 2. Scaffold Hopping | Generate a virtual library of analogues based on the this compound scaffold. | Combinatorial library generation software. mdpi.com |
| 3. Molecular Docking | Simulate the binding of each analogue to the target's active site. | PyRx, AutoDock, Schrödinger Maestro. mdpi.com |
| 4. Binding Energy Calculation | Estimate the binding affinity and stability of the ligand-receptor complex. | MM-GBSA, Prime algorithm. nih.gov |
| 5. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of top candidates. | PK/PD modeling software. mdpi.com |
| 6. Prioritization | Rank analogues based on predicted affinity, safety, and drug-likeness for synthesis. | Scoring functions, multi-parameter optimization. |
Discovery of New Biological Targets and Mechanistic Insights in Diverse Biological Systems (non-human)
While the primary known biological target for nicotinic acid is the G-protein-coupled receptor HCAR2 (GPR109A), which mediates its lipid-lowering effects, the introduction of the 4-hydroxyphenyl group may confer novel biological activities to this compound. nih.govnih.gov Future research should venture beyond known pathways to explore new biological targets in various non-human systems.
This exploration could involve high-throughput screening against panels of receptors, enzymes, and ion channels. Furthermore, investigating the compound's effects in animal models of metabolic diseases, such as non-alcoholic steatohepatitis (NASH), could provide crucial mechanistic insights. frontiersin.orgresearchgate.net NASH pathogenesis involves complex interactions between lipid metabolism, inflammation, and fibrosis, offering multiple potential intervention points. frontiersin.org Studying how this compound influences these pathways in, for example, rodent models could reveal novel therapeutic possibilities unrelated to classical lipid modulation.
Development of this compound as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.gov The unique structure of this compound makes it a candidate for development into such a tool. By functionalizing the molecule—for instance, by attaching a fluorescent tag, a biotin moiety for affinity purification, or a photo-crosslinking group—researchers could create powerful probes.
These probes could be used to:
Identify Binding Partners: By "fishing" for interacting proteins in cell lysates, these probes can help identify previously unknown biological targets.
Visualize Cellular Localization: Fluorescently tagged analogues would allow for the direct visualization of the compound's distribution within cells and tissues, providing clues about its site of action.
Quantify Target Engagement: Probes can be designed to measure the extent to which the compound binds to its target in a living system.
The development of such tools would be invaluable for elucidating the mechanism of action of this compound and its analogues, accelerating biological discovery. nih.gov
Potential in Materials Science or Chemical Engineering Applications (e.g., sensing materials)
The utility of nicotinic acid derivatives is not limited to biology and medicine. The parent compound is already used in industrial applications such as electroplating and as an anti-corrosion agent. nih.gov The bifunctional nature of this compound, possessing both a pyridinecarboxylic acid and a phenol (B47542) group, opens up intriguing possibilities in materials science.
The distinct chemical handles could be used to synthesize novel polymers or coordination complexes with unique properties. For example, the compound could serve as a monomer for creating specialty polymers with enhanced thermal stability or specific recognition capabilities. The phenolic hydroxyl group and the pyridine (B92270) nitrogen could act as chelating agents for metal ions, leading to the development of new catalysts or sensing materials that change color or fluorescence upon binding to a specific analyte. nih.gov
Table 3: Potential Applications in Materials Science and Chemical Engineering
| Application Area | Potential Role of this compound |
|---|---|
| Polymer Chemistry | As a monomer for the synthesis of functional polymers (e.g., polyesters, polyamides). |
| Coordination Chemistry | As a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. |
| Catalysis | As a component in heterogenized catalysts, potentially immobilized on silica or magnetic nanoparticles. nih.gov |
| Sensing Materials | As the recognition element in chemical sensors for detecting metal ions or other analytes. |
| Corrosion Inhibition | As an organic corrosion inhibitor for mild steel or other metals, building on the known properties of nicotinic acid. nih.gov |
Interdisciplinary Research Collaborations to Expand Compound Utility
Realizing the full potential of this compound will require a concerted, interdisciplinary effort. The complex questions surrounding this molecule cannot be answered by a single field of study. Future progress will depend on robust collaborations between:
Synthetic Organic Chemists to devise novel and sustainable synthetic routes.
Computational Biologists to design and screen next-generation analogues in silico.
Pharmacologists and Biochemists to identify new biological targets and elucidate mechanisms of action in diverse biological systems.
Materials Scientists and Chemical Engineers to explore and develop applications in catalysis, sensing, and advanced materials.
By fostering these synergistic partnerships, the scientific community can accelerate the journey of this compound from a molecule of interest to a valuable tool with broad scientific and potentially industrial utility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Hydroxyphenyl)nicotinic acid, and what key reaction conditions are required?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-substituted nicotinic acid derivatives can be synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium), followed by oxidation and deprotection steps . Key conditions include temperature control (e.g., 0–5°C for organolithium additions) and inert atmospheres to prevent undesired side reactions.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer :
- NMR (1H, 13C): Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad peak near δ 12 ppm).
- IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups.
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns. Structural analogs in provide reference SMILES for computational validation (e.g., XQXPVVBIMDBYFF-UHFFFAOYSA-N) .
Q. What storage conditions are optimal for this compound to ensure stability?
- Answer : Store at 0–6°C in airtight, light-protected containers. Similar compounds, such as glucuronides, require refrigeration to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxyphenyl group influence the reactivity of this compound in cross-coupling reactions?
- Answer : The hydroxyl group acts as a directing group in electrophilic substitution but may require protection (e.g., acetylation) to prevent undesired side reactions. Steric hindrance from the phenyl ring can reduce coupling efficiency in Suzuki-Miyaura reactions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Answer :
- Purity Analysis : Use HPLC (≥95% purity threshold) and reference standards to rule out impurities (e.g., 2-(4-Hydroxyphenyl)acetamide) .
- Metabolite Interference : Assess metabolic stability via in vitro assays, as microbial degradation (e.g., by Lactobacillus) can yield active derivatives like 2-(4-hydroxyphenyl)propionic acid .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Answer :
- Salt Formation : Prepare sodium or potassium salts by reacting the carboxylic acid with NaOH/KOH.
- Co-solvents : Use DMSO or cyclodextrins for in vitro assays.
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonic acid) at non-critical positions, as seen in fluorinated nicotinic acid derivatives .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., NADPH oxidases).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. highlights similar workflows for tetrahydrofuran-modified nicotinic acids .
Key Notes for Experimental Design
- Contradiction Analysis : When biological activity varies, compare assay conditions (e.g., cell lines, serum concentrations) and validate purity via COA/SDS .
- Advanced Modifications : Fluorination at the nicotinic acid backbone (e.g., 2-(difluoromethyl) analogs) enhances target selectivity, as shown in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
